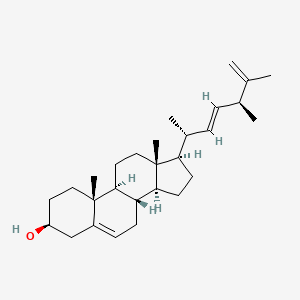

22-EG-Tbo

CAS No.: 80525-49-1

Cat. No.: VC1818564

Molecular Formula: C28H44O

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80525-49-1 |

|---|---|

| Molecular Formula | C28H44O |

| Molecular Weight | 396.6 g/mol |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5,6-dimethylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Standard InChI | InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,19-20,22-26,29H,1,10-17H2,2-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 |

| Standard InChI Key | HRPSGINBXAVYDY-ZAUYPBDWSA-N |

| Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(=C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

| SMILES | CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

| Canonical SMILES | CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Introduction

Chemical Identity and Structural Properties

22-EG-Tbo is classified as a derivative of Toluidine Blue O, a fundamental thiazine metachromatic dye known for its distinctive biological binding properties. According to chemical databases, 22-EG-Tbo is identified by the CAS number 80525-49-1 and possesses a molecular formula of C28H44O with a corresponding molecular weight of 396.6 g/mol.

The compound is reported to be a natural product found in plant species Clerodendrum chinense and the marine sponge Dragmacidon lunaecharta. The structural foundation of 22-EG-Tbo is based on the thiazine ring system characteristic of TBO, but with ethylglycol modification that enhances its functional properties.

Chemical Structure Identifiers

The chemical structure of 22-EG-Tbo can be represented through standard chemical notation systems:

| Identifier Type | Chemical Notation |

|---|---|

| SMILES | CC(C=CC(C)C(=C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

| Molecular Formula | C28H44O |

| Molecular Weight | 396.6 g/mol |

| CAS Number | 80525-49-1 |

The structural modifications present in 22-EG-Tbo compared to the parent compound TBO are significant in determining its enhanced biological interactions and applications.

Relationship to Toluidine Blue O (TBO)

To understand 22-EG-Tbo, it is essential to examine the properties of its parent compound, Toluidine Blue O. TBO is a cationic thiazine dye with well-documented binding affinities for various biological molecules, particularly those with anionic properties.

Comparative Binding Properties

Research has established that TBO exhibits stronger binding interactions with proteins such as lysozyme compared to similar dyes like Methylene Blue (MB) . This enhanced binding capability likely extends to the 22-EG-Tbo derivative, potentially with further improvements due to its structural modifications.

Studies on TBO's interaction with lysozyme revealed that:

| Parameter | TBO Value | MB Value |

|---|---|---|

| Binding Constant (KA) | Higher | Lower |

| Binding Sites (n) | ~1 | ~1 |

| Inhibition of Fibrillogenesis | 80% at 9h | 76% at 9h |

| Thermodynamic Nature | Exothermic, entropy-driven | Exothermic, entropy-driven |

The binding interactions for both TBO and MB were characterized as static quenching phenomena occurring via ground-state complex formation, with TBO demonstrating superior binding efficacy .

| Parameter | Optimal Condition | Effect on Product |

|---|---|---|

| Temperature during oxidation | Below 10°C, preferably <5°C | Reduces unwanted side reactions |

| Complexing agent addition timing | Before third reaction mixture formation | Improves isomer:N-demethylation ratio (>6:1) |

| Thiosulfate ion introduction | At reduced temperature (~10°C) | Significantly increases yield |

The structural integrity of the thiazine ring system and the ratio of conformational isomers to N-demethylated derivatives significantly impact the purity and efficacy of the final product .

Biological Interactions and Mechanisms

22-EG-Tbo, as a derivative of TBO, likely exhibits similar but enhanced biological interaction mechanisms. Understanding these mechanisms provides insight into its potential applications in research and therapeutic contexts.

Protein Binding Characteristics

Based on studies of TBO, the binding interaction with proteins such as lysozyme is characterized by:

-

Static quenching mechanisms via ground-state complex formation

-

Binding constants (K) in the range of 10^5 M^-1

-

Exothermic and entropy-driven interactions

-

Involvement of specific protein residues, notably tryptophan (Trp) 62 and 63

The binding parameters for TBO with lysozyme at various temperatures demonstrate the temperature-dependent nature of these interactions:

| Temperature (K) | KSV (×10^4 M^-1) | KA (×10^4 M^-1) | Number of Binding Sites (n) |

|---|---|---|---|

| 293 | 3.38 | 4.57 | 1.05 |

| 303 | 2.73 | 3.55 | 1.03 |

| 313 | 2.16 | 2.63 | 1.01 |

These values suggest that as temperature increases, the binding strength decreases, which is consistent with static quenching mechanisms .

Inhibitory Effects on Protein Aggregation

One of the most significant biological activities of TBO, which may be shared or enhanced in 22-EG-Tbo, is the inhibition of protein aggregation and fibrillogenesis. Studies have shown that TBO can reduce the formation of lysozyme fibrils by approximately 80% after 9 hours of incubation .

This anti-amyloidogenic property positions 22-EG-Tbo as a potentially valuable compound for research into neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease and other amyloidopathies.

Comparative Analysis with Related Compounds

Understanding 22-EG-Tbo in the context of related compounds provides valuable insights into its unique properties and advantages.

Comparative Binding with Methylene Blue

Studies comparing TBO with Methylene Blue demonstrate TBO's superior binding characteristics and inhibitory effects on protein aggregation:

| Property | TBO | MB |

|---|---|---|

| Binding Constant (Theoretical) | 1.20 × 10^5 M^-1 | 6.69 × 10^4 M^-1 |

| Gibbs Energy Change (ΔG°) | -6.93 kcal mol^-1 | -6.58 kcal mol^-1 |

| Fibrillogenesis Inhibition Concentration | 40 μM | 60 μM |

| ThT Fluorescence Reduction | 80% | 76% |

These differences are attributed to TBO's superior hydrophobic contributions and hydrogen bonding capabilities, features that may be further enhanced in the 22-EG-Tbo derivative .

Future Research Directions

Current knowledge about 22-EG-Tbo suggests several promising avenues for further investigation:

-

Detailed structural analysis of 22-EG-Tbo binding to various proteins and nucleic acids

-

Comparative studies between 22-EG-Tbo and TBO to quantify enhancements in binding affinity and specificity

-

Evaluation of 22-EG-Tbo's potential as an anti-amyloidogenic agent in animal models of neurodegenerative diseases

-

Development of optimized synthesis methods specific to 22-EG-Tbo to improve yield and purity

-

Investigation of potential clinical applications in diagnostic imaging and therapeutic interventions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume